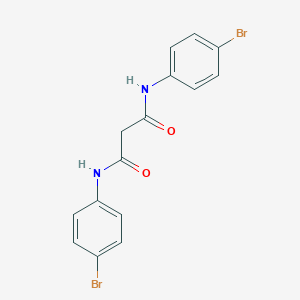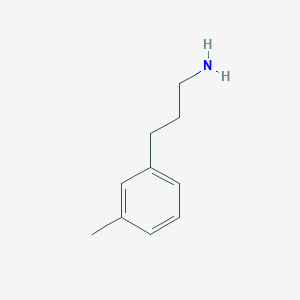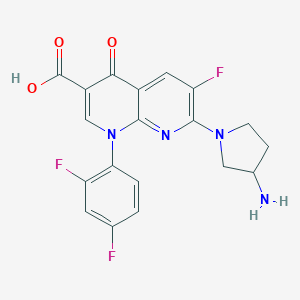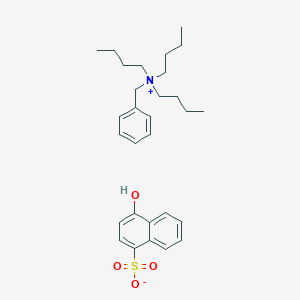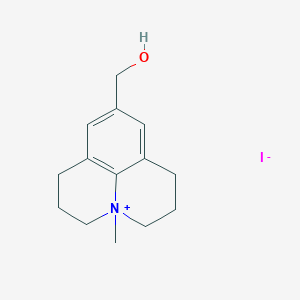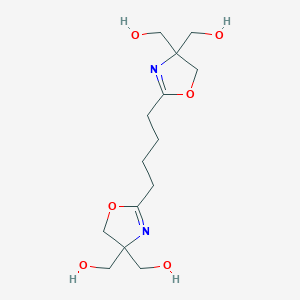
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol, also known as BDO, is a compound that has been extensively studied for its potential applications in various fields. BDO is a symmetrical molecule with two oxazoline rings and two hydroxyl groups, which makes it an ideal building block for various polymer materials.
Mecanismo De Acción
The mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can form hydrogen bonds with water molecules, which makes it an effective plasticizer for hydrophilic polymers. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can also form hydrogen bonds with other polar molecules, which can improve the intermolecular interactions and mechanical properties of polymers.
Efectos Bioquímicos Y Fisiológicos
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been shown to have low toxicity and is generally considered safe for use in various applications. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been used as a component in various biomedical materials, such as tissue engineering scaffolds and drug delivery systems. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based materials have been shown to be biocompatible and promote cell growth and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol in lab experiments include its high purity, low toxicity, and ease of synthesis. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be easily incorporated into various polymer materials, which makes it a versatile building block for polymer synthesis. However, the limitations of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol include its relatively high cost compared to other building blocks and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research on 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. One direction is to develop new synthesis methods for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol that are more efficient and cost-effective. Another direction is to explore the potential applications of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers in various fields, such as energy storage, water purification, and biomedical engineering. Additionally, further studies are needed to understand the mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol and its interactions with other molecules.
Métodos De Síntesis
The synthesis of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be achieved through the reaction of 1,4-butanediol with 2-methyl-2-oxazoline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. The purity and yield of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been widely used in the synthesis of various polymer materials, such as polyurethanes, polyesters, and polyamides. These polymers exhibit excellent mechanical properties, such as high tensile strength, good flexibility, and high thermal stability. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers have been used in various applications, such as coatings, adhesives, and biomedical materials.
Propiedades
Número CAS |
19896-25-4 |
|---|---|
Nombre del producto |
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol |
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
[2-[4-[4,4-bis(hydroxymethyl)-5H-1,3-oxazol-2-yl]butyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H24N2O6/c17-5-13(6-18)9-21-11(15-13)3-1-2-4-12-16-14(7-19,8-20)10-22-12/h17-20H,1-10H2 |
Clave InChI |
AUVJDYHPEDZHFL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
SMILES canónico |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
Otros números CAS |
19896-25-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



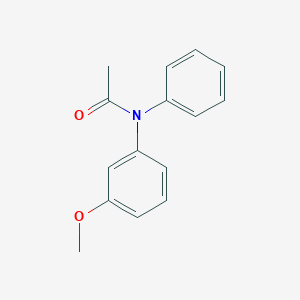

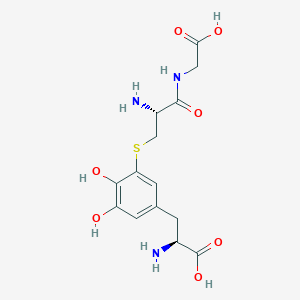

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
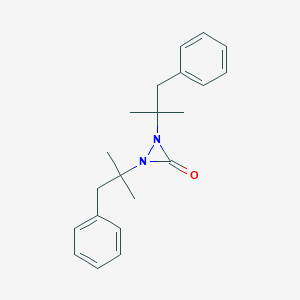
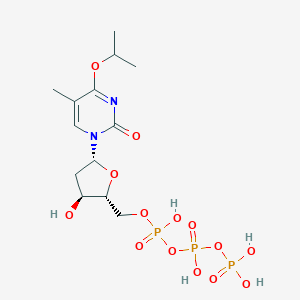
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
